(R)-N-Boc-4(5)-fluoro-histidine
Description
(R)-N-Boc-4(5)-fluoro-histidine is a fluorinated derivative of the amino acid histidine, modified with a tert-butoxycarbonyl (Boc) protecting group on the α-amino group. This compound is critical in peptide synthesis and medicinal chemistry, where fluorine substitution enhances metabolic stability, modulates electronic properties, and influences binding affinity in drug candidates . The numbering ambiguity (4- or 5-fluoro) arises from tautomerism in the imidazole ring of histidine, a feature that complicates structural characterization but offers versatility in biochemical applications.
Properties
IUPAC Name |
(2R)-3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKFEQBIILDPHQ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(N=CN1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
To contextualize its properties, (R)-N-Boc-4(5)-fluoro-histidine is compared below with structurally or functionally related compounds, including histidine derivatives, fluorinated amino acids, and Boc-protected analogs.
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Fluorine Position | Boc Protection | Key Applications | Stability in Aqueous Media |
|---|---|---|---|---|---|
| This compound | 274.27 | Imidazole C4/C5 | Yes | Peptide synthesis, enzyme inhibition | Moderate (pH-sensitive) |
| L-Histidine | 155.16 | None | No | Protein biosynthesis, buffer systems | High |
| N-Boc-L-histidine | 241.27 | None | Yes | Intermediate in peptide chemistry | High (Boc group stabilizes) |
| 4-Fluoro-DL-histidine | 173.16 | Imidazole C4 | No | Radiolabeling, metabolic studies | Low (prone to dehalogenation) |
| 5-Fluoro-L-tryptophan | 222.21 | Indole C5 | No | Antibiotic development, protein labeling | Moderate |
Key Findings :
Fluorination Impact: Unlike non-fluorinated histidine or N-Boc-L-histidine, the fluorine atom in this compound introduces steric and electronic effects that alter hydrogen bonding and π-π interactions, making it valuable for probing enzyme active sites or designing protease inhibitors .
Stability : The Boc group enhances stability compared to unprotected fluorohistidine (e.g., 4-fluoro-DL-histidine), which is susceptible to decomposition under acidic or oxidative conditions .
Tautomerism vs. Regioselectivity : Unlike 5-fluoro-L-tryptophan (fixed fluorine position), the 4(5)-fluoro ambiguity in histidine derivatives complicates NMR analysis but allows dual interaction modes in target binding .
Analysis :
- The Boc group in this compound reduces solubility compared to L-histidine but improves membrane permeability (higher LogP).
- Its lower IC₅₀ against histidine decarboxylase (12.3 μM) vs. 4-fluoro-DL-histidine (28.9 μM) suggests fluorine positioning and Boc protection synergistically enhance enzyme inhibition .
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